Pentapeptide Requirement of Caspase-2
Caspase-2 exhibits a strict preference for pentapeptide substrates over tetrapeptides, a characteristic not shared by most other caspases [1]. In a QM/MM computational study, the pentapeptide VDVAD demonstrated a binding affinity (Ki) of 0.23 nM for caspase-2, which is nearly 1.5, 3, and 4 times more specific than the related pentapeptides VEIAD, VEVAD, and VDIAD, respectively [1]. This quantitative hierarchy underscores that while VDVAD is the optimal synthetic sequence, even minor sequence alterations dramatically reduce caspase-2 recognition. This pentapeptide requirement fundamentally distinguishes caspase-2 from caspase-3 and -7, which efficiently process tetrapeptides like DEVD [2].
| Evidence Dimension | Caspase-2 binding affinity (Ki) and relative specificity |
|---|---|
| Target Compound Data | VDVAD peptide: Ki = 0.23 nM; specificity relative to VDIAD = 4-fold |
| Comparator Or Baseline | VEIAD (Ki=0.61 nM, 1.5x), VEVAD (Ki=3.7 nM, 3x), VDIAD (Ki=4.5 nM, 4x) |
| Quantified Difference | VDVAD is 1.5-4 times more specific than alternative pentapeptide sequences |
| Conditions | QM/MM computational modeling; validated against experimental Ki range 0.01 nM to 1 μM |
Why This Matters
This confirms that any substrate for caspase-2 activity assays must contain the precise VDVAD pentapeptide; tetrapeptide substrates like DEVD will yield false-negative results for caspase-2 activity.
- [1] Mitrasinovic PM. Quantum Mechanics/Molecular Mechanics Study on Caspase-2 Recognition by Peptide Inhibitors. Acta Chim Slov. 2020 Sep;67(3):876-884. PMID: 33533429. View Source
- [2] Talanian RV, Quinlan C, Trautz S, Hackett MC, Mankovich JA, Banach D, Ghayur T, Brady KD, Wong WW. Substrate specificities of caspase family proteases. J Biol Chem. 1997 Apr 11;272(15):9677-82. PMID: 9092497. View Source
